molecular formula C11H14Cl2O B8460374 2,4-Dichloro-beta-(1-methylethyl)benzeneethanol

2,4-Dichloro-beta-(1-methylethyl)benzeneethanol

Cat. No. B8460374
M. Wt: 233.13 g/mol
InChI Key: NHPHLJLENIKNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04598085

Procedure details

To 140 parts of 1,1'-oxybisethane are added 3 parts of lithium aluminium hydride. Then there is added dropwise a solution of 24.5 parts of methyl 2,4-dichloro-α-(1-methylethyl)benzeneacetate in 35 parts of 1,1'-oxybisethane while cooling in a water-bath. Upon completion, stirring is continued overnight at room temperature. There are added dropwise successively 3 parts of a sodium hydroxide solution 50% and 1 part of water, and the whole is stirred for one hour at room temperature. The mixture is filtered over hyflo and the filter-cake is washed with 2,2'-oxybispropane. The filtrate is evaporated, yielding 20.5 parts (93.5%) of 2,4-dichloro-β-(1-methylethyl)benzeneethanol as a residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
24.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 2,4-dichloro-α-(1-methylethyl)benzeneacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O(CC)CC.[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:12][C:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=1[CH:20]([CH:25]([CH3:27])[CH3:26])[C:21](OC)=[O:22].[OH-].[Na+]>O>[Cl:12][C:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=1[CH:20]([CH:25]([CH3:27])[CH3:26])[CH2:21][OH:22] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
24.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl 2,4-dichloro-α-(1-methylethyl)benzeneacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(C(=O)OC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Upon completion, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in a water-bath
STIRRING
Type
STIRRING
Details
the whole is stirred for one hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered over hyflo
WASH
Type
WASH
Details
the filter-cake is washed with 2,2'-oxybispropane
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CO)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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